molecular formula C19H13NO2 B3056216 2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione CAS No. 6968-09-8

2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione

Cat. No.: B3056216
CAS No.: 6968-09-8
M. Wt: 287.3 g/mol
InChI Key: SFMJGTUVOSVJJM-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3 The naphthalen-1-ylmethyl group attached to the nitrogen atom of the isoindoline-1,3-dione adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of phthalic anhydride with naphthalen-1-ylmethylamine in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate imide, which cyclizes to form the isoindoline-1,3-dione scaffold.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solventless conditions and the use of environmentally friendly catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce hydroxyisoindoline derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of ion channels and neurotransmitter receptors in the brain. The compound may inhibit the activity of certain enzymes, leading to altered neuronal excitability and reduced seizure activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione is unique due to the presence of the naphthalen-1-ylmethyl group, which enhances its aromaticity and potential for π-π interactions. This structural feature may contribute to its higher stability and distinct reactivity compared to other isoindoline-1,3-dione derivatives .

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2/c21-18-16-10-3-4-11-17(16)19(22)20(18)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMJGTUVOSVJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281171
Record name 2-(naphthalen-1-ylmethyl)-1h-isoindole-1,3(2h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6968-09-8
Record name NSC20642
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(naphthalen-1-ylmethyl)-1h-isoindole-1,3(2h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-chloromethyl-naphthalene (8.83 g, 50 mmol) in DMF (90 mL) was added phthalimide potassium salt (11.1 g, 60 mmol). The resultant solution was stirred at 100° C. overnight. The mixture was poured into ice-cold water and the precipitate was collected, washed with small amount of methanol and dried under vacuo to give 2-naphthalen-1-ylmethyl-isoindole-1,3-dione 52 (14.2 g, 99% yield). This material was used without further purification.
Quantity
8.83 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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